Diphenhydramine Diphenhydramine Diphenhydramine is an ether that is the benzhydryl ether of 2-(dimethylamino)ethanol. It is a H1-receptor antagonist used as a antipruritic and antitussive drug. It has a role as a H1-receptor antagonist, an antiemetic, a sedative, an anti-allergic agent, a muscarinic antagonist, an antiparkinson drug, an antipruritic drug, a local anaesthetic, an antidyskinesia agent, an antitussive and a oneirogen. It is an ether and a tertiary amino compound.
Diphenhydramine - perhaps known most commonly as its brand name formulation Benadryl - is a first-generation H1 receptor antihistamine that is used extensively for the treatment of seasonal allergies, insect bites and stings, and rashes. However, it also has antiemetic, antitussive, hypnotic, and antiparkinson properties. As histamine receptors exist both peripherally and in the central nervous system, diphenhydramine has been shown to cause sedation due to its competitive antagonism of histamine H1 receptors within the central nervous system. While its use in allergy therapy can sometimes fall out of favor due to its sedative effect, diphenhydramine has been repurposed for use within many non-prescription over-the-counter sleep aids and cough-and-cold medications that have been marketed for "night time" use. Diphenhydramine is also used in combination with [DB14132] as the anti-nausea drug [DB00985] where it is utilized primarily for its antagonism of H1 histamine receptors within the vestibular system. Diphenhydramine has also been shown to be implicated in a number of neurotransmitter systems that affect behaviour including dopamine, norepinephrine, serotonin, acetylcholine, and opioid. As a result, diphenhydramine is being investigated for its anxiolytic and anti-depressant properties.
Diphenhydramine is a Histamine-1 Receptor Antagonist. The mechanism of action of diphenhydramine is as a Histamine H1 Receptor Antagonist.
Diphenhydramine is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold. It is also commonly used as a mild sleeping aid. Diphenhydramine has not been linked to instances of clinically apparent acute liver injury.
Diphenhydramine is a first generation antihistamine and ethanolamine with sedative and anti-allergic properties. Diphenhydramine competitively inhibits the histamine-1 (H1) receptor, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.
DIPHENHYDRAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1946 and has 19 approved and 63 investigational indications.
Diphenhydramine is a histamine H1 antagonist used as an antiemetic, antitussive, for dermatoses and pruritus, for hypersensitivity reactions, as a hypnotic, an antiparkinson, and as an ingredient in common cold preparations. It has some undesired antimuscarinic and sedative effects. -- Pubchem; Pseudoephedrine is a phenethylamine, and an isomer of ephedrine. Pseudoephedrine is the International Nonproprietary Name (INN) of the (1S,2S)- diastereomer of ephedrine (which has 1R,2S- configuration). Other names are (+)-pseudoephedrine and D-pseudoephedrine (Reynolds, 1989). The enantiomer (-)-(1R,2R)-Pseudoephedrine has fewer side-effects, fewer central nervous system (CNS) stimulatory effects, does not reduce to d-methamphetamine, yet retains its efficacy as a decongestant. However, the patent holder for (-)-Pseudoephedrine (Pfizer/Warner-Lambert) has not yet sought or received government approval for its sale to the public.(US Patent 6,495,529); Treatment for urinary incontinence is an unlabeled use for these medications. Unlabeled use means doctors can use the medication to treat a condition other than that for which it was first approved by the U.S. Food and Drug Administration (FDA). These medications are approved by the FDA for the treatment of nasal congestion caused by colds or allergies. However it has also been successful in treating stress incontinence by increasing the pressure (tension) exerted by the muscles of the bladder neck and the urethra, which helps retain the urine within the bladder. Despite being one of the oldest antihistamines on the market, it is by and large the most effective antihistamine available, either by prescription or over-the-counter, and has been shown to exceed the effectiveness of even the latest prescription drugs. Consequently, it is frequently used when an allergic reaction requires fast, effective reversal of the (often dangerous) effects of a massive histamine release. However, it is not always the drug of choice for treating allergies. Like many other first generation antihistamines, is also a potent anticholinergic agent. This leads to profound drowsiness as a very common side-effect, along with the possibilities of motor impairment (ataxia), dry mouth and throat, flushed skin, rapid or irregular heartbeat (tachycardia), blurred vision at near point due to lack of accommodation (cycloplegia), abnormal sensitivity to bright light (photophobia), pupil dilatation, urinary retention, constipation, difficulty concentrating, short-term memory loss, visual disturbances, hallucinations, confusion, erectile dysfunction, and delirium. -- Wikipedia;.
A histamine H1 antagonist used as an antiemetic, antitussive, for dermatoses and pruritus, for hypersensitivity reactions, as a hypnotic, an antiparkinson, and as an ingredient in common cold preparations. It has some undesired antimuscarinic and sedative effects.
See also: Diphenhydramine Hydrochloride (active moiety of); Terfenadine (related); Meclizine (related) ... View More ...
Brand Name: Vulcanchem
CAS No.: 147-24-0
VCID: VC20747750
InChI: InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
SMILES: Array
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol

Diphenhydramine

CAS No.: 147-24-0

Cat. No.: VC20747750

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

Diphenhydramine - 147-24-0

Specification

CAS No. 147-24-0
Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
IUPAC Name 2-benzhydryloxy-N,N-dimethylethanamine
Standard InChI InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Standard InChI Key ZZVUWRFHKOJYTH-UHFFFAOYSA-N
Canonical SMILES CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Appearance Powder
Boiling Point 150-165 °C at 2.00E+00 mm Hg
BP: 165 °C at 3 mm Hg
BP: 150-165 °C at 2.0 mm Hg
Colorform Oil
Melting Point 161-162
Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/
168 °C

Introduction

Chemical Structure and Properties

Diphenhydramine hydrochloride is an ethanolamine-derivative antihistamine with the chemical name 2-(Diphenylmethoxy)-N,N-dimethylethylamine hydrochloride. It appears as a white, crystalline powder that is freely soluble in water and alcohol . The molecular formula is C₁₇H₂₁NO·HCl with a molecular weight of 291.82 .

The structural configuration of diphenhydramine hydrochloride features a diphenylmethoxy group connected to a dimethylaminoethyl chain, with the hydrochloride salt form enhancing its aqueous solubility for pharmaceutical formulations . In injectable formulations, the pH is typically adjusted between 4 and 6.5 using either sodium hydroxide or hydrochloric acid to ensure stability and physiological compatibility .

Pharmacological Properties

Pharmacodynamics

Diphenhydramine exhibits binding affinity for multiple receptor types, with its most potent activity at histamine H₁ receptors. The table below summarizes the binding affinities (Kᵢ values) of diphenhydramine for various receptors:

Receptor TypeKᵢ (nM)Species
H₁9.6-16Human
M₁80-100Human
M₂120-490Human
M₃84-229Human
M₄53-112Human
M₅30-260Human
5-HT₂C780Human
SERT3800+Human
NET960-2400Human
DAT1100-2200Human
α₁B1300Human
α₂A2900Human
H₂100000+Canine
H₃10000+Human
H₄10000+Human

As demonstrated in this table, diphenhydramine shows highest affinity for H₁ receptors, followed by muscarinic receptors, explaining its primary antihistaminic and anticholinergic effects .

Absorption and Distribution

Diphenhydramine hydrochloride is well absorbed after oral administration. Following oral dosing, the time to maximum concentration (Tₘₐₓ) is approximately 1.5 hours across different age groups . As a lipophilic compound, it readily crosses the blood-brain barrier, explaining its pronounced central nervous system effects including sedation .

Metabolism

Diphenhydramine undergoes extensive first-pass metabolism in the liver . The primary metabolic pathway involves successive N-demethylations:

  • Diphenhydramine is initially demethylated to N-desmethyldiphenhydramine

  • This metabolite is further demethylated to N,N-didesmethyldiphenhydramine

  • Subsequent acetylation of the N,N-didesmethyl metabolite generates N-acetyl-N-desmethyldiphenhydramine

  • Oxidation of the N,N-didesmethyl metabolite produces diphenylmethoxyacetic acid

Multiple cytochrome P450 isoenzymes participate in these demethylation reactions, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19, with CYP2D6 showing the highest affinity for diphenhydramine .

Elimination

The metabolites of diphenhydramine are conjugated with glycine and glutamine before urinary excretion . Only approximately 1% of a single dose is excreted unchanged in urine . Renal elimination occurs slowly, primarily as inactive metabolites .

Age-Related Pharmacokinetics

Research on pediatric pharmacokinetics has shown that oral clearance of diphenhydramine increases with age, although this effect disappears after allometric scaling, suggesting no maturation-related changes in clearance when accounting for body size . A single-dose study using weight-age based dosing in children aged 2-17 years demonstrated that maximum concentration (Cₘₐₓ) and area under the curve (AUC) increased approximately 90% to 140% across age groups despite an 8-fold range of doses .

Clinical Applications

Allergic Conditions

Diphenhydramine hydrochloride is widely used for the symptomatic relief of various allergic conditions, including:

  • Hay fever (seasonal allergic rhinitis)

  • Allergic skin conditions including eczema and hives (urticaria)

  • Insect bites and stings

  • Allergic reactions to medications

Its efficacy in these conditions stems from its ability to block histamine-mediated inflammatory responses, reducing symptoms such as itching, swelling, and nasal congestion.

Sleep Disorders

Due to its sedative properties, diphenhydramine hydrochloride is commonly used for short-term management of insomnia, particularly when sleep difficulties are associated with allergies, cough, cold, or itching conditions . It typically takes about 30 minutes to induce sleepiness after administration .

Cough and Cold Symptoms

Diphenhydramine hydrochloride is an ingredient in numerous over-the-counter cough and cold preparations, often combined with other active ingredients such as:

  • Levomenthol

  • Paracetamol

  • Pseudoephedrine

These combinations address multiple symptoms of upper respiratory tract infections, including cough suppression through central action on the medullary cough center .

Other Applications

Additional applications of diphenhydramine hydrochloride include:

  • Antiemetic effect for prevention and treatment of motion sickness

  • Management of vestibular disorders due to its central antimuscarinic effects

  • Local anesthetic properties for topical applications

  • Adjunctive treatment in certain Parkinsonian syndromes

Dosage and Administration

Formulations

Diphenhydramine hydrochloride is available in multiple pharmaceutical forms:

  • Oral tablets and capsules

  • Liquid formulations for oral administration

  • Topical creams for skin conditions

  • Injectable solutions for intramuscular or intravenous administration

  • Combination products with other active ingredients

Adult Dosing

For oral administration in adults and adolescents age 16 and above, typical dosing includes:

  • For sleep induction: Administration approximately 20 minutes before bedtime, with effect typically occurring within 30 minutes

  • For allergic conditions: Dosing based on symptom severity and individual response

  • For injectable forms: Sterile solutions containing 50 mg of diphenhydramine hydrochloride per mL

Pediatric Dosing

Pediatric dosing requires careful weight and age considerations. A pharmacokinetic study implemented a weight-age based dosing schedule ranging from 6.25 mg to 50 mg for children aged 2 to 17 years . This approach achieved more consistent pharmacological effects across age groups compared to the conventional age-based dosing schedule recommended in nonprescription drug monographs .

Adverse Effects

Common Side Effects

The most frequently reported adverse effects associated with diphenhydramine hydrochloride include:

  • Drowsiness and sedation (the most common effect, reported in approximately 95% of subjects in clinical studies)

  • Dizziness or unsteadiness

  • Impaired concentration

  • Dry mouth

  • Blurred vision

User Experience and Satisfaction

Clinical experience and patient reports indicate variable satisfaction with diphenhydramine hydrochloride. Online user reviews demonstrate a mixed response pattern:

Patient testimonials highlight both positive and negative experiences:

  • Positive reports emphasize effectiveness for sleep induction

  • Negative reports commonly mention prolonged grogginess, paradoxical reactions (increased wakefulness), and concerns about long-term use

Elderly Patients

Diphenhydramine use in elderly populations warrants special consideration due to:

  • Increased sensitivity to anticholinergic effects

  • Prolonged elimination half-life

  • Higher risk of adverse events including confusion and urinary retention

  • Potential for drug interactions due to polypharmacy common in this population

Some older patients report using diphenhydramine for extended periods despite recommendations against prolonged use, highlighting the need for closer monitoring in this population .

Precautions and Contraindications

Drug Interactions

Significant interactions may occur between diphenhydramine hydrochloride and:

  • Central nervous system depressants, including alcohol, which can potentiate sedative effects

  • Drugs metabolized by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 enzymes, potentially altering pharmacokinetics

  • Other anticholinergic medications, resulting in additive anticholinergic effects

  • MAO inhibitors, potentially increasing anticholinergic and CNS depressant effects

Risk of Dependence

Prolonged continuous use of diphenhydramine hydrochloride may lead to dependence and diminished efficacy. Current recommendations suggest limiting use to no more than two weeks without medical supervision .

Contraindications

Diphenhydramine hydrochloride should be avoided in patients with:

  • Hypersensitivity to the active substance or any excipients

  • Severe hepatic impairment

  • Concurrent use of MAO inhibitors

  • Angle-closure glaucoma

  • Prostatic hypertrophy with urinary retention

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